molecular formula C15H19N3OS B216489 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Cat. No. B216489
M. Wt: 289.4 g/mol
InChI Key: BJKYCBFSAYTKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (DMT) is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMT belongs to the class of thiadiazole derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is responsible for the regulation of various genes involved in inflammation and cancer. N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has been found to possess significant antioxidant properties, which can help in reducing oxidative stress and preventing cellular damage. It has also been found to possess significant anti-inflammatory properties, which can help in reducing inflammation and preventing the development of chronic diseases.

Advantages and Limitations for Lab Experiments

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limitations include its low solubility in water and its potential to interact with other compounds, which can affect its activity.

Future Directions

There are several potential future directions for the study of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide. These include exploring its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies can be conducted to understand the mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide and its potential interactions with other compounds. Finally, the development of new synthetic methods for N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can help in improving its yield and purity.
In conclusion, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a synthetic compound that has significant potential for various scientific applications. Its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for various diseases, and its ease of synthesis and low toxicity make it an attractive compound for lab experiments. Further studies are needed to explore its potential applications and to understand its mechanism of action.

Synthesis Methods

The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with 5-(2,2-dimethylpropyl)-1,3,4-thiadiazole-2-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide.

Scientific Research Applications

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has been extensively studied for its potential applications in various fields of science. It has been found to possess significant anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

Product Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C15H19N3OS/c1-10-7-5-6-8-11(10)13(19)16-14-18-17-12(20-14)9-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,18,19)

InChI Key

BJKYCBFSAYTKCE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC(C)(C)C

Origin of Product

United States

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